Dimethyl 5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)isophthalate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Triazoloquinolines : Research indicates the synthesis of various triazoloquinolines and their derivatives through multi-component condensation reactions, demonstrating their potential as precursors for further chemical transformations (Shikhaliev et al., 2005). These compounds are of interest due to their structural complexity and potential biological activity.
Molecular Rearrangements and Derivative Formation : Studies on triazoloquinazolinium betaines and their molecular rearrangements highlight the versatility of these compounds in forming new chemical structures, which could be pivotal in developing new materials or drugs (Crabb et al., 1999).
Regioselective Synthesis : Research into the efficient regioselective synthesis of isoxazolo[5,4‐b]pyridines and related compounds from triazoloquinolines underscores the strategic manipulation of these molecules for creating specific functionalized derivatives with potential applications in drug development and materials science (Hamama et al., 2012).
Potential Biological Applications
Anticancer Activity : Some studies focus on synthesizing new derivatives of triazoloquinolines with potential antitumor activity, illustrating the interest in exploiting these compounds' chemical properties for therapeutic applications (Abu‐Hashem & Aly, 2012). This research suggests the possibility of the compound or related structures being investigated for anticancer properties.
Antibacterial and Antifungal Properties : The synthesis of new pyrazoline and pyrazole derivatives from triazoloquinolines and their evaluation for antibacterial and antifungal activity highlight the potential of such compounds in developing new antimicrobial agents (Hassan, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The compound contains a [1,2,4]triazolo[4,3-a]quinolin moiety , which is a structural feature found in various antiviral and antimicrobial agents . Therefore, it’s possible that this compound may interact with targets related to these biological activities.
Mode of Action
Compounds with similar structural features have been shown to exert their effects through aromatic nucleophilic substitution .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been shown to have antiviral and antimicrobial activities , suggesting they may interact with pathways related to these processes.
Result of Action
Without specific studies, it’s difficult to predict the exact molecular and cellular effects of this compound. Given its structural similarity to known antiviral and antimicrobial agents , it may have similar effects.
Properties
IUPAC Name |
dimethyl 5-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-13-8-19-25-26-23(27(19)18-7-5-4-6-17(13)18)33-12-20(28)24-16-10-14(21(29)31-2)9-15(11-16)22(30)32-3/h4-11H,12H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KERCSYUKEANBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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